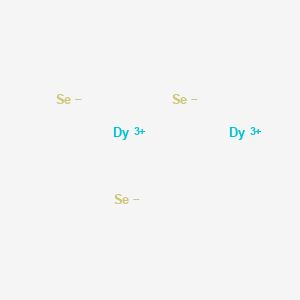
Edetate Monocalcium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Contracted name for a salt of ethylenediaminetetraacetate, an agent used as a chelator of lead and some other heavy metals. C10H12CaN2Na2O8.
A chelating agent that sequesters a variety of polyvalent cations such as CALCIUM. It is used in pharmaceutical manufacturing and as a food additive.
Mechanism of Action
The calcium in edetate calcium disodium can be displaced by divalent and trivalent metals, particularly lead, to form stable soluble complexes that can then be excreted in urine. Unlike edetate disodium (no longer commercially available in the US), edetate calcium disodium is saturated with calcium and therefore can be administered IV in relatively large quantities without causing any substantial changes in serum or total body calcium concentrations. Although 1 g of edetate calcium disodium theoretically sequesters 620 mg of lead, an average of only 3-5 mg of lead is excreted in urine following parenteral administration of 1 g of the drug to patients with symptoms of acute lead poisoning or with high concentrations of lead in soft tissues.
Parenteral administration of edetate calcium disodium chelates and greatly increases the urinary excretion of zinc and, to a much lesser extent, cadmium, manganese, iron, and copper. Excretion of uranium, plutonium, yttrium, and some other heavier radioactive isotopes can be increased to a limited extent by edetate calcium disodium chelation. Although mercury readily displaces calcium from edetate calcium disodium in vitro, patients with mercury poisoning do not respond to the drug.
The pharmacologic effects of edetate calcium disodium are due to the formation of chelates with divalent and trivalent metals. A stable chelate will form with any metal that has the ability to displace calcium from the molecule, a feature shared by lead, zinc, cadmium, manganese, iron and mercury. The amounts of manganese and iron mobilized are not significant. Copper is not mobilized and mercury is unavailable for chelation because it is too tightly bound to body ligands or it is stored in inaccessible body compartments. The excretion of calcium by the body is not increased following intravenous administration of edetate calcium disodium, but the excretion of zinc is considerably increased.
The primary source of lead chelated by calcium disodium edetate is from bone; subsequently, soft-tissue lead is redistributed to bone when chelation is stopped. There is also some reduction in kidney lead levels following chelation therapy.
It has been shown in animals that following a single dose of calcium disodium edetate urinary lead output increases, blood lead concentration decreases, but brain lead is significantly increased due to internal redistribution of lead. These data are in agreement with the recent results of others in experimental animals showing that after a five day course of treatment there is no net reduction in brain lead
Calcium Disodium EDTA almost completely inhibited serum dopamine-beta-hydroxylase in three lead workers treated iv with 500 mg of the chelating agent. The Cu2+ dependent enzyme converts dopamine to noradrenaline; the mechanism of inhibition involved the chelation of Cu2+ ions from the active site of the enzyme.
Properties
CAS No. |
12264-18-5 |
|---|---|
Molecular Formula |
C10H12O8CaN2Na2·2H2O C10H14CaN2O8 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
calcium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.Ca/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-2 |
InChI Key |
NVTRPRFAWJGJAJ-UHFFFAOYSA-L |
SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Ca+2] |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Ca+2] |
Color/Form |
Powder White powder or flakes |
| 62-33-9 12264-18-5 |
|
physical_description |
White, odourless crystalline granules or white to nearly white powder, slightly hygroscopic |
Pictograms |
Irritant |
shelf_life |
Stable in air. |
solubility |
Insoluble in organic solvents Soluble in wate |
Synonyms |
Acid, Edetic Acid, Ethylenediaminetetraacetic Acid, Ethylenedinitrilotetraacetic Calcitetracemate, Disodium Calcium Disodium Edetate Calcium Disodium Versenate Calcium Tetacine Chelaton 3 Chromium EDTA Copper EDTA Coprin Dicobalt EDTA Dinitrilotetraacetate, Disodium Ethylene Dinitrilotetraacetate, Ethylene Disodium Calcitetracemate Disodium EDTA Disodium Ethylene Dinitrilotetraacetate Disodium Versenate, Calcium Distannous EDTA Edathamil Edetate Disodium Calcium Edetate, Calcium Disodium Edetates Edetic Acid Edetic Acid, Calcium Salt Edetic Acid, Calcium, Sodium Salt Edetic Acid, Chromium Salt Edetic Acid, Dipotassium Salt Edetic Acid, Disodium Salt Edetic Acid, Disodium Salt, Dihydrate Edetic Acid, Disodium, Magnesium Salt Edetic Acid, Disodium, Monopotassium Salt Edetic Acid, Magnesium Salt Edetic Acid, Monopotassium Salt Edetic Acid, Monosodium Salt Edetic Acid, Potassium Salt Edetic Acid, Sodium Salt EDTA EDTA, Chromium EDTA, Copper EDTA, Dicobalt EDTA, Disodium EDTA, Distannous EDTA, Gallium EDTA, Magnesium Disodium EDTA, Potassium EDTA, Stannous Ethylene Dinitrilotetraacetate Ethylene Dinitrilotetraacetate, Disodium Ethylenediaminetetraacetic Acid Ethylenedinitrilotetraacetic Acid Gallium EDTA Magnesium Disodium EDTA N,N'-1,2-Ethanediylbis(N-(carboxymethyl)glycine) Potassium EDTA Stannous EDTA Tetacine, Calcium Tetracemate Versenate Versenate, Calcium Disodium Versene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(dimethylamino)ethyl]methacrylamide](/img/structure/B75950.png)





![n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide](/img/structure/B75959.png)

![2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol](/img/structure/B75963.png)


